molecular formula C20H18N4O4S B3296744 N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(2-nitrophenyl)ethanediamide CAS No. 894012-20-5

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(2-nitrophenyl)ethanediamide

Cat. No.: B3296744
CAS No.: 894012-20-5
M. Wt: 410.4 g/mol
InChI Key: SLFIEVLROGDJHS-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(2-nitrophenyl)ethanediamide ( 894012-20-5) is a complex organic compound with a molecular formula of C20H18N4O4S and a molecular weight of 410.45 g/mol . Its structure features a specialized architecture containing a 4-methyl-2-phenylthiazole core, a motif found in compounds with diverse pharmacological properties, linked to a 2-nitrophenyl group via an ethanediamide bridge . This distinct heterocyclic framework is designed to confer selective binding properties, making it a candidate for investigation in medicinal chemistry and pharmaceutical research for targeting specific biological pathways . The nitro group on the phenyl ring enhances the compound's reactivity, facilitating further derivatization for the synthesis of novel bioactive molecules . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic uses. Researchers can source this compound from certified suppliers, with various pack sizes available for laboratory use .

Properties

IUPAC Name

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-13-17(29-20(22-13)14-7-3-2-4-8-14)11-12-21-18(25)19(26)23-15-9-5-6-10-16(15)24(27)28/h2-10H,11-12H2,1H3,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFIEVLROGDJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(2-nitrophenyl)ethanediamide typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring, followed by the introduction of the phenyl and nitrophenyl groups. Common reagents used in these reactions include thioamides, α-haloketones, and nitroanilines. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(2-nitrophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(2-nitrophenyl)ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(2-nitrophenyl)ethanediamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group may contribute to the compound’s ability to generate reactive oxygen species, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Core

Table 1: Key Structural Differences and Molecular Properties
Compound Name / ID Thiazole Substituents Molecular Weight Notable Functional Groups Biological Activity (IC₅₀, HepG-2)
Target Compound 5-(4-methyl-2-phenyl) 414.41 g/mol* 2-Nitrophenyl, ethanediamide Not reported in evidence
G856-3457 4-(4-fluorophenyl) 414.41 g/mol 2-Nitrophenyl, ethanediamide Not reported
4-Methyl-2-phenylthiazole derivatives 5-carbohydrazide 260.09–381.45 g/mol Hydrazide, thiadiazole IC₅₀ = 1.61–1.98 μg/mL (HepG-2)
Polysubstituted 5-acylamino thiazoles 4-hydroxy, 2-(nitrophenyl) 300–450 g/mol Benzamide, propanamide Not reported

*Calculated based on molecular formula C₁₉H₁₅FN₄O₄S.

Key Observations :

  • Substituent Position : The target compound’s 5-position thiazole substitution contrasts with G856-3457’s 4-position fluorophenyl group, which may alter steric interactions in biological targets .
  • Bioactivity : While direct data for the target compound is unavailable, structurally related thiazole-carbohydrazide derivatives exhibit potent anticancer activity (IC₅₀ < 2 μg/mL) .

Key Observations :

  • Triethylamine Catalysis: Thiadiazole derivatives in rely on triethylamine for hydrazonoyl chloride reactions, suggesting compatibility with the target compound’s ethanediamide linkage .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 2-nitrophenyl group may reduce aqueous solubility compared to analogs with methoxy or hydroxy groups (e.g., compounds in ) .
  • Lipophilicity : Fluorine substitution in G856-3457 could enhance membrane permeability relative to the target compound’s nitro group .

Q & A

Q. What are the standard synthetic routes for N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(2-nitrophenyl)ethanediamide?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, intermediates like 4-methyl-2-phenyl-1,3-thiazole derivatives are synthesized via cyclization of thioureas with α-bromoketones. Subsequent alkylation or coupling reactions introduce the ethylenediamide moiety. Key steps include refluxing in glacial acetic acid with maleimides or aryl halides, monitored by TLC, followed by purification via recrystallization (e.g., ethanol-water mixtures) .

Q. Which spectroscopic methods are essential for characterizing this compound?

Routine characterization includes:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., DMSO-d6 as solvent).
  • FT-IR : To identify functional groups like amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹).
  • Elemental analysis : To validate purity by comparing experimental vs. calculated C/H/N/S percentages .

Q. How is the compound’s stability assessed under physiological conditions?

Stability studies involve:

  • pH-dependent assays : Incubate in buffers (pH 1–10) and monitor degradation via HPLC.
  • Thermal stress : Heat at 40–80°C and analyze decomposition products using LC-MS.
  • Photostability : Expose to UV/VIS light (ICH Q1B guidelines) .

Q. What in vitro assays are used for preliminary biological screening?

Antimicrobial activity is tested via:

  • Agar diffusion : Measure zones of inhibition against Candida albicans or Aspergillus niger.
  • MIC determination : Use broth microdilution (minimum inhibitory concentration) in triplicate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : Use Pd(PPh3)4 for Suzuki couplings or CuI for click chemistry.
  • Temperature control : Gradual heating (60–80°C) reduces side reactions .

Q. How are contradictions in elemental analysis data resolved?

Discrepancies between calculated and experimental values (e.g., C/H/N) are addressed by:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula.
  • Repeated recrystallization : Remove impurities affecting combustion analysis .

Q. What strategies identify degradation products under stress conditions?

  • LC-MS/MS : Fragmentation patterns reveal degradation pathways (e.g., nitro group reduction).
  • Isolation via preparative HPLC : Collect degradation peaks for NMR/IR structural elucidation .

Q. How are molecular docking studies utilized to elucidate mechanism of action?

  • Protein preparation : Retrieve target structures (e.g., enzymes) from PDB and optimize hydrogen bonding.
  • Docking software : Use AutoDock Vina to simulate binding poses; validate with MD simulations .

Q. What crystallographic challenges arise when resolving this compound’s structure?

  • Twinned data : Use SHELXL’s TWIN/BASF commands for refinement.
  • High-throughput phasing : Employ SHELXC/D/E pipelines for experimental phasing with SAD/MAD data .

Q. How are structure-activity relationships (SAR) explored computationally?

  • QSAR modeling : Correlate substituent electronic effects (Hammett σ) with bioactivity.
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bond acceptors) using Schrödinger .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(2-nitrophenyl)ethanediamide
Reactant of Route 2
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(2-nitrophenyl)ethanediamide

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